![molecular formula C15H11F3N4O B2894135 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-65-5](/img/structure/B2894135.png)
5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a heterocyclic compound containing four nitrogen atoms in a five-membered ring. The molecule also contains methoxyphenyl and trifluoromethylphenyl groups attached to the tetraazole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or substitution reactions involving precursors with the desired functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely show the tetraazole ring at the center, with the methoxyphenyl and trifluoromethylphenyl groups attached at the 1 and 5 positions. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Tetraazole compounds are known to participate in various chemical reactions, often acting as ligands in coordination chemistry. The presence of the methoxyphenyl and trifluoromethylphenyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Corrosion Inhibition
Corrosion Control of Mild Steel : A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) revealed its high efficiency in inhibiting the acidic corrosion of mild steel in hydrochloric acid medium. The compound demonstrated an inhibition efficiency up to 98% at a concentration of 3 × 10⁻⁴ M, acting as a mixed inhibitor for both cathodic and anodic corrosion currents. Its adsorption on the steel surface followed Langmuir’s isotherm, indicating chemisorption. This property makes it a valuable compound for corrosion control applications (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities : Research into 1,2,4-triazole derivatives, including those related to 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, demonstrated that these compounds possess good to moderate antimicrobial activities against a range of microorganisms. The structural modifications in these derivatives influence their biological activities, offering potential as antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Applications
Development of New Medicines : A study focused on developing low-toxic and highly efficient medicines based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. The research aimed at finding compounds with potential pharmacological activities, revealing the significance of the methoxyphenyl radical in enhancing antimicrobial activity. This work highlights the pharmaceutical potential of these derivatives (Samelyuk & Kaplaushenko, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-23-13-7-5-10(6-8-13)14-19-20-21-22(14)12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERDHSYFZGECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)

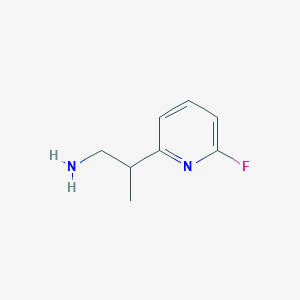

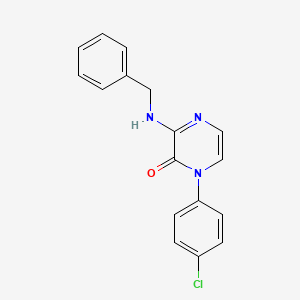
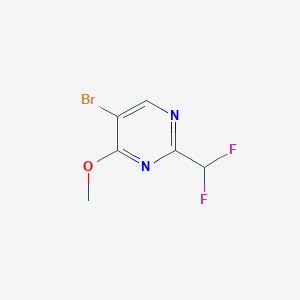


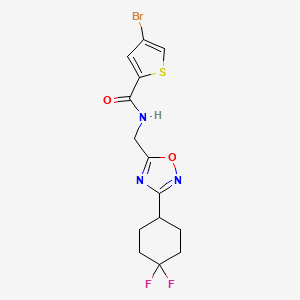
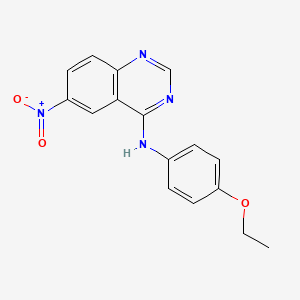
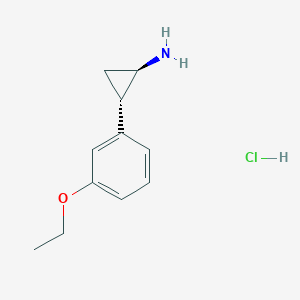
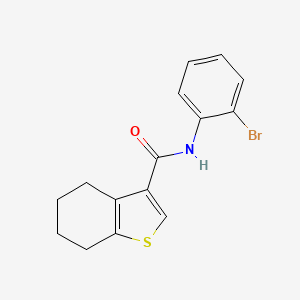
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)